molecular formula C18H15ClN2O2 B13006750 1-((3-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)methyl)urea

1-((3-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)methyl)urea

Cat. No.: B13006750
M. Wt: 326.8 g/mol
InChI Key: UIHDJDZDBJAJMR-UHFFFAOYSA-N
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Description

1-((3-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)methyl)urea is an organic compound that features a unique structure combining a chlorophenyl group, a hydroxynaphthalene moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the chlorination of a naphthalene derivative, followed by hydroxylation to introduce the hydroxyl group. The chlorophenyl group is then attached through a Friedel-Crafts alkylation reaction. Finally, the urea linkage is formed by reacting the intermediate with an isocyanate or a urea derivative under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-((3-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)methyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-((3-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)methyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((3-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)methyl)urea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .

Properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

[3-(4-chlorophenyl)-2-hydroxynaphthalen-1-yl]methylurea

InChI

InChI=1S/C18H15ClN2O2/c19-13-7-5-11(6-8-13)15-9-12-3-1-2-4-14(12)16(17(15)22)10-21-18(20)23/h1-9,22H,10H2,(H3,20,21,23)

InChI Key

UIHDJDZDBJAJMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2CNC(=O)N)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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